molecular formula C7H7BN2O3 B13331168 (5-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid

(5-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid

Cat. No.: B13331168
M. Wt: 177.96 g/mol
InChI Key: RVYICDMOKAWLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors to form the furan and pyrazole rings, followed by borylation using boronic acid reagents .

Industrial Production Methods

Industrial production of (5-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of palladium-catalyzed cross-coupling reactions, which are efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

(5-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .

Scientific Research Applications

(5-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid is unique due to the presence of both furan and pyrazole rings, along with the boronic acid group. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C7H7BN2O3

Molecular Weight

177.96 g/mol

IUPAC Name

(5-pyrazol-1-ylfuran-2-yl)boronic acid

InChI

InChI=1S/C7H7BN2O3/c11-8(12)6-2-3-7(13-6)10-5-1-4-9-10/h1-5,11-12H

InChI Key

RVYICDMOKAWLGV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(O1)N2C=CC=N2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.